1,2,5-Trimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene
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Overview
Description
1,2,5-Trimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with three methyl groups and a pentoxy group that is further substituted with a propan-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene can be achieved through a multi-step process involving the following key steps:
Formation of the Benzene Core: The benzene ring with three methyl groups can be synthesized through Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Pentoxy Group: The pentoxy group can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the benzene ring is replaced by a pentoxy group.
Addition of the Propan-2-ylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiols or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.
Scientific Research Applications
1,2,5-Trimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethylbenzene: A benzene derivative with three methyl groups but lacking the pentoxy and propan-2-ylsulfanyl groups.
1,2,4-Trimethylbenzene: Another isomer of trimethylbenzene with different substitution pattern.
1,3,5-Trimethylbenzene: A symmetrical isomer of trimethylbenzene.
Uniqueness
1,2,5-Trimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to the presence of both the pentoxy and propan-2-ylsulfanyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1,2,5-trimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28OS/c1-13(2)19-10-8-6-7-9-18-17-12-14(3)11-15(4)16(17)5/h11-13H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERQZVARTAUANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCCSC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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